3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Overview
Description
3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one: is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one are currently unknown. This compound is a derivative of imidazole, which is known to have a broad range of chemical and biological properties . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and is stored in a refrigerator . Its molecular weight is 149.15 , which may influence its bioavailability.
Result of Action
As a derivative of imidazole, it may share some of the biological activities associated with imidazole compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the stability of the compound, as it is recommended to be stored in a refrigerator . Other factors such as pH and the presence of other substances may also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the imidazo[4,5-c]pyridine ring system .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s structural similarity to nucleotides has led to investigations into its potential as an antiviral or anticancer agent. Researchers are exploring its ability to interfere with nucleic acid synthesis and function .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one: Lacks the methyl group at the 3-position.
3-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Differently substituted imidazo[4,5-b]pyridine derivative.
3-Methyl-1,3-dihydro-2H-imidazo[4,5-d]pyridin-2-one: Differently substituted imidazo[4,5-d]pyridine derivative.
Uniqueness: The presence of the methyl group at the 3-position in 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one imparts unique steric and electronic properties, influencing its reactivity and binding interactions. This structural feature can enhance its biological activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
3-methyl-1H-imidazo[4,5-c]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-4-8-3-2-5(6)9-7(10)11/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROUKMDPBLJDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486218 | |
Record name | 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-36-3 | |
Record name | 1,3-Dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61532-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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